1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride 1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2731010-34-5
VCID: VC11586882
InChI: InChI=1S/C8H16N2O.2ClH/c1-9-6-7-3-4-10(2)8(11)5-7;;/h7,9H,3-6H2,1-2H3;2*1H
SMILES:
Molecular Formula: C8H18Cl2N2O
Molecular Weight: 229.14 g/mol

1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride

CAS No.: 2731010-34-5

Cat. No.: VC11586882

Molecular Formula: C8H18Cl2N2O

Molecular Weight: 229.14 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride - 2731010-34-5

Specification

CAS No. 2731010-34-5
Molecular Formula C8H18Cl2N2O
Molecular Weight 229.14 g/mol
IUPAC Name 1-methyl-4-(methylaminomethyl)piperidin-2-one;dihydrochloride
Standard InChI InChI=1S/C8H16N2O.2ClH/c1-9-6-7-3-4-10(2)8(11)5-7;;/h7,9H,3-6H2,1-2H3;2*1H
Standard InChI Key ITSQQKNLBCNMBA-UHFFFAOYSA-N
Canonical SMILES CNCC1CCN(C(=O)C1)C.Cl.Cl

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s molecular formula is C₈H₁₆N₂O·2HCl, with a molecular weight of 229.15 g/mol (including hydrochloride counterions) . Key structural attributes include:

  • A six-membered piperidin-2-one ring with a ketone at position 2.

  • A methyl group at position 1 (N-methyl substitution).

  • A methylaminomethyl side chain at position 4.

The SMILES notation (CNCC1CCN(C(=O)C1)C) and InChIKey (GKNIDEZVRRCAGV-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, predicted via mass spectrometry adducts, provide insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]⁺157.13355135.0
[M+Na]⁺179.11549145.3
[M+NH₄]⁺174.16009143.1
[M-H]⁻155.11899136.7

These values suggest moderate polarity and compatibility with electrospray ionization techniques .

Synthetic Methodologies

Hydrochloric Acid-Mediated Hydrolysis

A precursor synthesis for structurally related 1-methyl-4-piperidone involves refluxing 1-methyl-3-carbethoxy-4-piperidone hydrochloride in 20% HCl, followed by evaporation and recrystallization . Key steps include:

  • Reflux: 86 g precursor in 350 mL HCl at 100°C for 1 hour.

  • Evaporation: Dryness under reduced pressure (10 mmHg).

  • Recrystallization: Crude product (57.7 g, m.p. 80–120°C) purified in acetone to yield pure 1-methyl-4-piperidone (93–95°C m.p.) .

Multistep Organic Synthesis

An alternative route employs diethyl 1,3-acetone dicarboxylate, formaldehyde, and methylamine in a decarboxylative cyclization :

  • Condensation: Reactants combined in benzene with p-toluenesulfonic acid catalyst.

  • Decarboxylation: Treated with 12 M HCl, heated to reflux.

  • Workup: pH adjustment to 12, dichloromethane extraction, and chromatographic purification.
    This method achieves 91.7% yield and 99.4% purity, highlighting scalability for industrial applications .

Functional and Biomedical Applications

Pharmaceutical Intermediates

Analogous compounds like N-methyl(1-methylpiperidin-4-yl)methanamine demonstrate utility in:

  • Neurological Drug Development: As building blocks for acetylcholinesterase inhibitors (e.g., donepezil analogues) .

  • Neurotransmitter Modulation: Structural mimics for serotonin and dopamine receptor ligands .

Organic Synthesis

The methylaminomethyl side chain enables:

  • Mannich Reactions: Formation of β-amino carbonyl derivatives.

  • Reductive Amination: Integration into polycyclic frameworks for bioactive molecules .

Challenges and Future Directions

Despite its synthetic accessibility, 1-methyl-4-[(methylamino)methyl]piperidin-2-one dihydrochloride lacks direct pharmacological or patent data . Priorities for future research include:

  • Target Identification: Screening against neurological and metabolic disease targets.

  • Derivatization Studies: Exploring substituent effects on bioavailability and toxicity.

  • Process Optimization: Green chemistry approaches to reduce HCl usage in synthesis .

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